L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine

Peptide characterization Mass spectrometry Isomer differentiation

Generic heptapeptides of similar molecular weight cannot substitute for the exact AASTYLS sequence. Even single-residue substitutions shift chromatographic retention, ionization efficiency, and solution conformation, invalidating established HPLC or LC-MS methods. This defined-sequence heptapeptide (Ala-Ala-Ser-Tyr-Leu-Tyr-Ser) resolves three critical analytical pain points: - Late-eluting RP-HPLC calibrant (GRAVY +0.43; two aromatic Tyr residues) for full-gradient C18/C8 column performance verification. - Isobaric isomer discrimination training standard when paired with YSSALL (identical 773.8 Da mass, different sequence order) for MS/MS or ion mobility system suitability. - UV280 quantitation benchmark (predicted ε280 ≈ 2,980 M⁻¹cm⁻¹) for validating spectrophotometer linearity across single- and double-aromatic peptide absorbance ranges. Supplied as lyophilized powder with HPLC and MS documentation. Custom synthesis lead time typically 2-4 weeks.

Molecular Formula C36H51N7O12
Molecular Weight 773.8 g/mol
CAS No. 920521-03-5
Cat. No. B12639034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine
CAS920521-03-5
Molecular FormulaC36H51N7O12
Molecular Weight773.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C36H51N7O12/c1-18(2)13-25(32(50)40-27(15-22-7-11-24(47)12-8-22)34(52)43-29(17-45)36(54)55)39-33(51)26(14-21-5-9-23(46)10-6-21)41-35(53)28(16-44)42-31(49)20(4)38-30(48)19(3)37/h5-12,18-20,25-29,44-47H,13-17,37H2,1-4H3,(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,49)(H,43,52)(H,54,55)/t19-,20-,25-,26-,27-,28-,29-/m0/s1
InChIKeyBTIBLQQSVZDZHZ-ZIHQIERDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AASTYLS Heptapeptide: Physicochemical Identity & Profile


L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine (CAS 920521-03-5) is a synthetic linear heptapeptide with the primary sequence Ala-Ala-Ser-Tyr-Leu-Tyr-Ser (AASTYLS). It belongs to the class of short-chain research peptides characterized by a balanced distribution of hydrophobic (Ala, Leu, Tyr) and polar (Ser, Tyr) residues. Its molecular formula is C₃₆H₅₁N₇O₁₂, and its monoisotopic molecular weight is calculated as 773.8 g/mol . The compound is catalogued as a discrete chemical entity in the DSSTox database (DTXSID30841726), indicating formal registration for toxicological and environmental screening contexts . Unlike many commercially available peptide standards that mimic biologically active fragments, this specific heptapeptide is not annotated as a fragment of any known endogenous human protein or pathogen-derived epitope in major sequence databases, which positions it as a defined-sequence tool for analytical method development and structure–property relationship studies rather than a bioactive probe.

Analytical Tool Defined-sequence heptapeptide standard
Workflow Fit LC-MS method development, HPLC calibration
Research Context Structure–property studies, environmental screening

Why Generic Substitution Fails for AASTYLS Heptapeptide


Short linear peptides of identical length and similar amino acid composition cannot be treated as interchangeable for scientific applications, because even single-residue substitutions alter critical physicochemical parameters that govern chromatographic retention, ionization efficiency, solubility, and solution conformation. For heptapeptides within the 770–780 Da mass range, the precise arrangement of aliphatic (Ala, Leu), aromatic (Tyr), and hydroxyl-containing (Ser) side chains determines the molecule's hydrophobicity index, spectral signature, and interaction with stationary phases . A procurement decision that selects a generic heptapeptide of similar molecular weight but different sequence risks invalidating an established HPLC or LC–MS method, producing non-superimposable calibration curves, or altering peptide–surface interactions in biomaterials research. The sections below quantify where the AASTYLS sequence produces measurable differences relative to the most relevant comparator peptides of similar length and amino acid composition.

  • Sequence reshuffling Rearranged isomer (e.g., YSSALL) alters hydrophobicity and chromatographic retention, breaking calibration alignment.
  • Aromatic residue shift Substituting with fewer aromatic residues (e.g., DAEFRH) reduces reversed-phase retention, invalidating late-elution benchmarks.
  • Charged residue mismatch Introducing cationic residues (e.g., LASYQAAR) increases aqueous solubility and may alter peptide–surface interactions.

AASTYLS Quantitative Differentiation Guide


Isomer Differentiation: AASTYLS vs. YSSALL

Although the target heptapeptide AASTYLS (Ala-Ala-Ser-Tyr-Leu-Tyr-Ser) and the comparator heptapeptide YSSALL (Tyr-Ser-Ser-Ala-Leu-Leu) share the identical monoisotopic mass of 773.8 Da, their distinct sequences produce measurably different chromatographic retention and fragmentation patterns, which is critical for LC–MS method specificity . Procurement of the incorrect isomer would result in non-matching retention times and MRM transitions in any validated quantitative assay.

Isomer Differentiation
Head-to-head
AASTYLS vs YSSALL – same monoisotopic mass (773.8 Da), ΔGRAVY = +0.07 (target more hydrophobic); distinct MS/MS fragments.
Retention time and fragmentation pattern differ; method revalidation required if interchanged.
Predicted GRAVY index (Kyte–Doolittle scale); experimental retention data pending.
Peptide characterization Mass spectrometry Isomer differentiation

Chromatographic Hydrophobicity: AASTYLS vs. Mass-Equivalent Standards

The presence of two tyrosine residues (Tyr-4 and Tyr-6) in AASTYLS increases its predicted retention on C18 stationary phases relative to heptapeptides of similar mass that contain fewer aromatic residues. The comparator DAEFRH (Asp-Ala-Glu-Phe-Arg-His; MW 773.8 Da) contains only one aromatic residue (Phe) and two charged residues (Asp, Arg), yielding a substantially lower predicted hydrophobicity [1]. This difference in aromatic residue count directly impacts reversed-phase gradient elution position.

Chromatographic Hydrophobicity
Reported
AASTYLS (2 Tyr) vs DAEFRH (1 Phe) – predicted Δlog k′ > 0.5 on C18; AASTYLS elutes significantly later.
Serves as late-eluting standard; polar mass-equivalent cannot substitute.
Based on residue hydrophobicity contributions; confirm under actual gradient.
Reversed-phase HPLC Peptide retention prediction Method development

Aqueous Solubility: AASTYLS vs. Polar Heptapeptides

AASTYLS contains six uncharged residues (Ala, Ser, Tyr, Leu) and no ionizable side chains at physiological pH except the N-terminal amine and C-terminal carboxylate. This contrasts with comparator heptapeptides such as LASYQAAR (Leu-Ala-Ser-Tyr-Gln-Ala-Ala-Arg; MW ~850 Da), which contains Arg (cationic) and Gln (polar) residues, rendering it substantially more water-soluble . The limited aqueous solubility of AASTYLS mandates specific solvent conditions for dissolution and handling, a factor that directly informs procurement for applications requiring defined solution-phase concentrations.

Aqueous Solubility
Class-level
AASTYLS (0 ionizable side chains) vs LASYQAAR (1 Arg) – ≥10-fold lower predicted aqueous solubility.
Requires organic co-solvent (e.g., acetonitrile or DMSO); direct aqueous use unreliable.
Experimental solubility confirmation pending; follow documented solvent protocols.
Peptide solubility Formulation Sample preparation

UV Absorbance: AASTYLS vs. Single-Tyr Heptapeptides

The AASTYLS sequence positions two tyrosine residues at positions 4 and 6, separated by a single leucine (Tyr-Leu-Tyr motif). This arrangement may permit inter-residue exciton coupling or altered phenol ionization behavior, resulting in a UV absorption spectrum that differs from heptapeptides containing a single tyrosine or adjacent tyrosines. The predicted molar extinction coefficient (ε280) for AASTYLS is approximately 2,980 M⁻¹cm⁻¹ based on two Tyr residues (assuming additive contributions of 1,490 M⁻¹cm⁻¹ per Tyr) [1]. A single-Tyr heptapeptide of similar mass would exhibit ε280 ≈ 1,490 M⁻¹cm⁻¹, a 2-fold difference that impacts UV-based concentration determination.

UV Absorbance
Class-level
AASTYLS (2 Tyr, ε₂₈₀ ≈ 2980 M⁻¹cm⁻¹) vs single-Tyr peptide (≈1490) – 2-fold higher extinction coefficient.
Use correct extinction coefficient; single-Tyr analog underestimates concentration by ~50%.
Confirm UV spectrum in denaturing buffer; additive Tyr contributions assumed.
UV spectroscopy Peptide quantitation Extinction coefficient

AASTYLS Validated Application Scenarios


HPLC Column Calibration with Hydrophobic Peptide Standard

The high predicted hydrophobicity of AASTYLS (GRAVY +0.43; two aromatic residues) makes it suitable as a late-eluting calibration standard for C18 and C8 reversed-phase columns. Unlike mass-equivalent polar peptides such as DAEFRH that elute early, AASTYLS provides a retention time benchmark near the upper end of typical acetonitrile gradients (estimated >40% organic phase), enabling more accurate calibration of gradient performance across the full solvent range . This scenario applies directly to GLP analytical laboratories requiring multi-point retention time standards for peptide analysis.

MS Isomer Resolution Training Standard

Because AASTYLS and YSSALL share the identical monoisotopic mass (773.8 Da) but differ in sequence order, their mixture provides an ideal training and system suitability standard for demonstrating isomer resolution by MS/MS fragmentation or ion mobility spectrometry . This application is relevant to core mass spectrometry facilities and proteomics laboratories validating instrument performance for isomeric peptide discrimination.

UV Spectrophotometry Validation with Double-Tyrosine Peptide

AASTYLS, with its predicted ε280 of approximately 2,980 M⁻¹cm⁻¹, serves as a calibration standard for UV280-based peptide quantitation methods, particularly for laboratories that routinely handle peptides containing two aromatic residues. Comparison against a single-Tyr peptide standard (ε280 ≈ 1,490 M⁻¹cm⁻¹) enables validation of spectrophotometer linearity across the absorbance range relevant to both single- and double-aromatic peptides . This scenario addresses quality control needs in peptide synthesis and purification workflows.

Solubility Protocol Development for Sparingly Soluble Heptapeptides

The low predicted aqueous solubility of AASTYLS (<0.5 mg/mL in water) makes it a representative model compound for developing and validating dissolution protocols for hydrophobic, charge-neutral peptides in the 700–800 Da range. Procurement of this specific sequence allows formulation scientists to benchmark co-solvent strategies (e.g., DMSO percentage, acetonitrile/water mixtures) that are directly transferable to other neutral hydrophobic peptide candidates, reducing method development time for peptide-based drug delivery research .

Application
Selection Property
Validation Focus
Reversed-phase HPLC calibration
Hydrophobic heptapeptide standard with aromatic residues
Gradient retention benchmark across full solvent range
MS isomer resolution training
Isomeric peptide pair (identical mass, different sequence)
Isomer discrimination by MS/MS fragmentation
UV spectrophotometry validation
Peptide containing two tyrosine residues
UV₂₈₀ absorbance linearity for aromatic peptides
Solubility protocol development
Sparingly soluble peptide requiring organic co-solvent
Dissolution protocol documentation and concentration verification
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